(3,4-Difluorophenyl)thiourea chemical structure and properties
(3,4-Difluorophenyl)thiourea chemical structure and properties
An In-depth Technical Guide to (3,4-Difluorophenyl)thiourea for Drug Development Professionals
Introduction
Thiourea, SC(NH₂)₂, and its derivatives represent a versatile class of organosulfur compounds that have garnered significant attention across various scientific disciplines, most notably in medicinal chemistry and drug development.[1][2] Structurally analogous to urea but with a sulfur atom replacing the oxygen, thioureas exhibit distinct chemical properties and a remarkable capacity for biological activity.[1][3] The thiourea moiety (–NH–C(=S)–NH–) is a potent pharmacophore capable of forming strong hydrogen bonds and coordinating with metal ions, which underpins its interaction with various biological targets.[4][5]
This guide focuses on a specific derivative, (3,4-Difluorophenyl)thiourea , a compound distinguished by the presence of two fluorine atoms on its phenyl ring. The introduction of fluorine, an electron-withdrawing group, into organic molecules is a well-established strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[2] This whitepaper provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, spectroscopic characterization, and potential therapeutic applications of (3,4-Difluorophenyl)thiourea, offering a critical resource for researchers engaged in the discovery and development of novel therapeutics.
Chemical Identity and Structure
(3,4-Difluorophenyl)thiourea belongs to the N-aryl thiourea class of compounds. Its structure consists of a central thiourea core linked to a 3,4-difluorinated phenyl group.
Table 1: Chemical Identifiers for (3,4-Difluorophenyl)thiourea
| Identifier | Value | Source |
| CAS Number | 883091-83-6 | [6] |
| Molecular Formula | C₇H₆F₂N₂S | [6] |
| Molecular Weight | 188.20 g/mol | [6] |
| IUPAC Name | (3,4-difluorophenyl)thiourea | [6] |
| SMILES | S=C(N)NC1=CC(F)=C(F)C=C1 | [6] |
| InChIKey | HDQWFHUGMKRYIN-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The difluoro substitution on the phenyl ring significantly influences these characteristics compared to unsubstituted phenylthiourea.
Table 2: Physicochemical Properties of (3,4-Difluorophenyl)thiourea
| Property | Value | Source |
| Appearance | Solid (typically white to off-white crystals/powder) | [7] |
| Solubility | Insoluble in water; soluble in organic solvents like acetone, THF. | [7][8] |
| Topological Polar Surface Area (TPSA) | 38.05 Ų | [6] |
| LogP (calculated) | 1.62 | [6] |
| Hydrogen Bond Donors | 2 | [6] |
| Hydrogen Bond Acceptors | 1 | [6] |
| Rotatable Bonds | 1 | [6] |
Synthesis of (3,4-Difluorophenyl)thiourea
The synthesis of N-aryl thioureas is a well-established process in organic chemistry. The most common and direct route involves the reaction of the corresponding aniline with a source of thiocyanate in an acidic environment. This method is efficient and generally provides good yields of the desired product.
Causality Behind Experimental Choices:
-
Acidic Medium (HCl): The reaction is typically conducted in the presence of a strong acid like hydrochloric acid. The acid protonates the aniline, forming an anilinium salt, which is soluble in the aqueous medium. More importantly, the acidic conditions facilitate the in-situ formation of isothiocyanic acid (HNCS) from the ammonium thiocyanate salt, which is the key reactive species that undergoes nucleophilic attack by the aniline.
-
Reflux: Heating the reaction mixture to reflux provides the necessary activation energy to drive the reaction to completion, ensuring an efficient conversion of the starting materials.
-
Recrystallization: This is a crucial final step for purification. Using a suitable solvent system (e.g., ethanol/water) allows for the removal of unreacted starting materials and by-products, yielding the pure crystalline (3,4-Difluorophenyl)thiourea.
Detailed Experimental Protocol
This protocol is a representative method adapted from procedures for similar compounds.[4][8][9]
Materials:
-
3,4-Difluoroaniline
-
Ammonium thiocyanate (NH₄SCN)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: To a round-bottom flask, add 3,4-difluoroaniline (0.1 mol). Cautiously add a mixture of concentrated HCl (9 mL) and deionized water (25 mL).
-
Anilinium Salt Formation: Heat the solution at 60-70 °C for approximately one hour with stirring to ensure the complete formation of the anilinium hydrochloride salt.
-
Addition of Thiocyanate: Cool the mixture and slowly add ammonium thiocyanate (0.1 mol) to the solution.
-
Reaction: Fit the flask with a reflux condenser and heat the resulting solution to reflux for 4-7 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A white precipitate should form.
-
Isolation: Filter the solid precipitate using a Büchner funnel and wash thoroughly with cold water to remove any unreacted salts.
-
Purification: Dry the crude product. For further purification, recrystallize the solid from a suitable solvent such as aqueous ethanol to obtain pure, crystalline (3,4-Difluorophenyl)thiourea.[4][10]
Spectroscopic and Analytical Characterization
Confirmation of the structure and purity of the synthesized (3,4-Difluorophenyl)thiourea is achieved through standard spectroscopic techniques.
Table 3: Expected Spectroscopic Data
| Technique | Characteristic Features |
| FT-IR (KBr, cm⁻¹) | ~3300-3100: N-H stretching vibrations (asymmetric & symmetric).[11] ~1600-1500: N-H bending and C=C aromatic ring stretching. ~1470-1420: C-N asymmetric stretching.[11] ~1100-1000: C-F stretching. ~800-700: C=S stretching.[11] |
| ¹H NMR (DMSO-d₆, δ ppm) | ~9.5-10.0: Broad singlet, 1H (Ar-NH -CS). ~7.0-8.0: Multiplets, 3H (aromatic protons). ~7.0-7.5: Broad singlet, 2H (-CS-NH₂ ). |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~180-185: C =S carbon. ~140-155: Aromatic carbons attached to fluorine (with C-F coupling). ~110-135: Other aromatic carbons. |
| Mass Spec. (EI) | m/z 188: Molecular ion peak [M]⁺. Fragmentation: Loss of NH₂, S, or cleavage of the phenyl-nitrogen bond.[5][12] |
| Elemental Analysis | %C, %H, %N, %S values consistent with the molecular formula C₇H₆F₂N₂S. |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.
Biological Activity and Therapeutic Potential
Thiourea derivatives are recognized for a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and antioxidant effects.[2][13] The specific activity is highly dependent on the nature and position of substituents on the aryl rings.
Structure-Activity Relationship (SAR) Insights
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens (F, Cl), on the phenyl ring is frequently associated with enhanced biological activity, particularly cytotoxicity against cancer cells.[10][14] The 3,4-difluoro substitution pattern in the target molecule is therefore expected to confer potent bioactivity. For example, studies on N-benzoyl-N'-phenylthiourea derivatives showed that dichlorination significantly increased potency against the MCF-7 breast cancer cell line.[10] Similarly, 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea was identified as a highly promising cytotoxic agent against several cancer cell lines.[14]
-
Antiviral Activity: For antiviral effects, particularly against picornaviruses, specific structural features are essential. These include an intact –NHC(=S)NH– group and a defined distance between the sulfur atom and other substituents on the ring.[15]
-
Mechanism of Action: Many thiourea derivatives exert their anticancer effects by inhibiting key signaling pathways. They have been reported as inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR).[7] Inhibition of the intracellular kinase domain of these receptors blocks downstream signaling cascades responsible for cell proliferation, survival, and angiogenesis.
The difluoro substitution pattern makes (3,4-Difluorophenyl)thiourea a compelling candidate for screening in various therapeutic areas:
-
Oncology: As a potential inhibitor of kinases or other proteins involved in cancer cell proliferation.[7][14][16]
-
Infectious Diseases: For evaluation against bacterial, fungal, and viral pathogens.[4][15][17]
-
Inflammatory Diseases: Due to the known anti-inflammatory properties of some thiourea derivatives.
Conclusion
(3,4-Difluorophenyl)thiourea is a synthetically accessible N-aryl thiourea derivative with significant potential for drug discovery and development. Its structure, featuring a difluorinated phenyl ring, aligns with established structure-activity relationships that correlate halogen substitution with enhanced biological potency. The straightforward synthesis and well-defined methods for characterization make it an attractive scaffold for further chemical modification and biological evaluation. This guide provides the foundational technical knowledge necessary for researchers to synthesize, characterize, and explore the therapeutic potential of this promising compound. Further investigation into its specific molecular targets and mechanisms of action is warranted to fully elucidate its value as a lead compound in modern drug development programs.
References
- Benchchem. Structure-Activity Relationship of Phenylthiourea Analogs as Anticancer Agents: A Comparative Guide. Benchchem.
-
Galabov AS, Galabov BS, Neykova NA. Structure-activity relationship of diphenylthiourea antivirals. J Med Chem. 1980 Sep;23(9):1048-51. Available from: [Link]
- MDPI. Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. MDPI. Published April 14, 2025.
-
Ubaya Repository. QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP (QSAR) OF N-BENZOYL-N'-PHENYLTHIOUREA COMPOUND AND DERIVATIVES IN MCF-7 CANCER CELL. Ubaya Repository. Available from: [Link]
-
IJCRT.org. REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. IJCRT.org. Available from: [Link]
-
PubChem. (2,4-Difluorophenyl)thiourea. PubChem. Available from: [Link]
-
MDPI. Synthesis and Crystal Structure of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea. MDPI. Published May 9, 2011. Available from: [Link]
-
ResearchGate. The proposed mechanism for the formation of thiourea. ResearchGate. Available from: [Link]
-
Wikipedia. Thiourea. Wikipedia. Available from: [Link]
-
PMC. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. PMC. Published October 20, 2023. Available from: [Link]
-
ResearchGate. Synthesis and Crystal Structure of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea. ResearchGate. Published October 16, 2025. Available from: [Link]
-
SciSpace. infrared spectra of thiourea and its inclusion compounds. SciSpace. Available from: [Link]
-
MDPI. Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Published May 31, 2024. Available from: [Link]
-
GeeksforGeeks. THIOUREA. GeeksforGeeks. Available from: [Link]
-
ResearchGate. FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea. ResearchGate. Published September 15, 2010. Available from: [Link]
-
Kent Academic Repository. Synthesis and Guanidine Derivatives and Testing for Biological Activity. Kent Academic Repository. Available from: [Link]
-
MDPI. Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. MDPI. Published January 19, 2026. Available from: [Link]
-
Rasayan Journal of Chemistry. OPTICAL AND CONDUCTIVITY ANALYSIS OF THIOUREA SINGLE CRYSTALS. Rasayan Journal of Chemistry. Available from: [Link]
-
MDPI. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. MDPI. Available from: [Link]
-
ResearchGate. The chemical structure of thiourea. ResearchGate. Available from: [Link]
-
ResearchGate. Synthesis and biological activity of a new type of thiourea derivatives. ResearchGate. Available from: [Link]
-
Amerigo Scientific. (4-Fluorophenyl)thiourea (97%). Amerigo Scientific. Available from: [Link]
-
National Institute of Standards and Technology. Thiourea. NIST WebBook. Available from: [Link]
-
RSC Publishing. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances. Published April 26, 2022. Available from: [Link]
-
MDPI. Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl). MDPI. Published January 10, 2021. Available from: [Link]
-
PMC. N-(3,4-Dichlorophenyl)thiourea. PMC. Available from: [Link]
-
PMC. 1-(2,4-Difluorophenyl)thiourea. PMC. Available from: [Link]
-
TSI Journals. Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates Original Artic. TSI Journals. Available from: [Link]
-
The Royal Society of Chemistry. Friedel-Crafts-type reactions with ureas and thioureas. The Royal Society of Chemistry. Available from: [Link]
-
ResearchGate. Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration. ResearchGate. Published August 9, 2025. Available from: [Link]
Sources
- 1. Thiourea - Wikipedia [en.wikipedia.org]
- 2. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ijcrt.org [ijcrt.org]
- 5. tsijournals.com [tsijournals.com]
- 6. chemscene.com [chemscene.com]
- 7. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 8. 1-(2,4-Difluorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-(3,4-Dichlorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. Structure-activity relationship of diphenylthiourea antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. kar.kent.ac.uk [kar.kent.ac.uk]
- 17. benthamscience.com [benthamscience.com]
